

Spectroscopic and Structural Elucidation of Colladonin Angelate: A Technical Guide

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Compound of Interest

Compound Name: Colladonin angelate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Colladonin angelate**, a sesquiterpene coumarin. For the purposes of this guide, we will focus on the detailed analysis of 8'-epi-kayserin B angelate, a closely related and well-characterized analogue. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) Spectroscopy.^[1]

Spectroscopic Data

The following sections present the key spectroscopic data for 8'-epi-kayserin B angelate, organized for clarity and detailed analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the molecular formula of 8'-epi-kayserin B angelate.

Parameter	Value
Molecular Formula	C ₃₀ H ₄₀ O ₇
Ionization Mode	Positive
Observed m/z	535.2656 [M+Na] ⁺
Calculated m/z	535.2672 for C ₃₀ H ₄₀ O ₇ Na

Table 1: High-Resolution Mass Spectrometry data for 8'-epi-kayserin B angelate.

The ^1H and ^{13}C NMR spectra were recorded in CDCl_3 . The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

^1H NMR (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
3	6.29	d	9.5
4	7.62	d	9.5
5	6.84	s	
8	6.91	s	
1'	1.85	m	
2'	2.05	m	
3'	5.08	t	7.0
5'	1.62	s	7.0
6'	5.08	t	
7'	2.05	m	
8'	4.88	d	10.0
10'	1.62	s	
11'	1.62	s	
12'	1.05	s	
13'	0.85	s	
14'	0.82	s	
15'	0.88	s	7.0, 1.5
2''	6.10	qq	
3''	1.98	dq	
4''	1.90	qd	1.5, 1.5

Table 2: ^1H NMR Spectroscopic Data for 8'-epi-kayserin B angelate. ^{13}C NMR (125 MHz, CDCl_3)

Position	δ (ppm)
2	161.5
3	113.9
4	143.4
4a	112.9
5	107.9
6	146.4
7	151.6
8	100.8
8a	156.4
1'	39.5
2'	18.2
3'	123.4
4'	135.2
5'	17.0
6'	39.7
7'	25.9
8'	78.8
9'	56.5
10'	37.1
11'	21.7
12'	33.3
13'	21.7
14'	16.0

15'	16.0
1"	167.5
2"	127.8
3"	138.8
4"	15.8
5"	20.5

Table 3: ^{13}C NMR Spectroscopic Data for 8'-epi-kayserin B angelate.

While specific IR data for 8'-epi-kayserin B angelate is not readily available in the referenced literature, the IR spectrum of a sesquiterpene coumarin would be expected to show characteristic absorption bands. A representative spectrum of a coumarin derivative would likely exhibit the following features:

Wavenumber (cm^{-1})	Functional Group
~3000-2850	C-H stretching (alkane)
~1750-1700	C=O stretching (α,β -unsaturated lactone)
~1600, ~1500, ~1450	C=C stretching (aromatic)
~1250-1000	C-O stretching (ether and ester)

Table 4: Expected Infrared (IR) Absorption Bands for a Sesquiterpene Coumarin.

Experimental Protocols

The isolation and characterization of 8'-epi-kayserin B angelate involved a multi-step process.

The dichloromethane extract of the roots of *Ferula caspica* was subjected to bioactivity-directed fractionation.^[1]

- Extraction: The dried and powdered roots were extracted with dichloromethane.

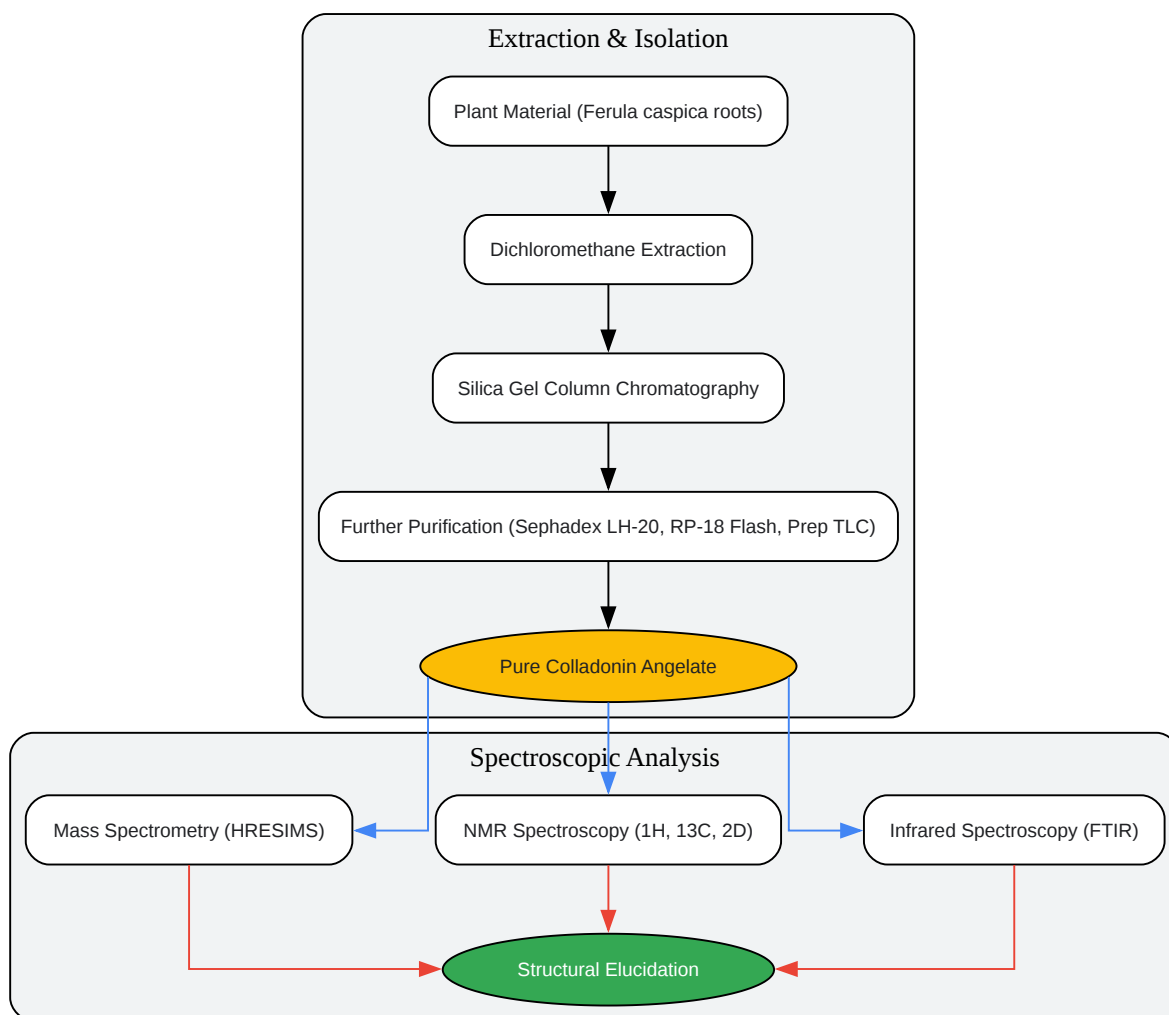
- Fractionation: The crude extract was fractionated using silica gel column chromatography.
- Purification: The active fractions were further purified using a combination of Sephadex LH-20 column chromatography, RP-18 flash chromatography, and preparative Thin Layer Chromatography (TLC) to yield the pure compound.^[1]

The structure of the isolated compound was determined using a suite of spectroscopic techniques.^[1]

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC, HMBC, and NOESY spectra were recorded on a 500 MHz spectrometer using CDCl_3 as the solvent.
- Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-QTOF mass spectrometer.
- IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer.

Experimental Workflow

The following diagram illustrates the workflow for the isolation and structural elucidation of **Colladonin angelate**.



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Isolation and Spectroscopic Analysis Workflow.

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References

- 1. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of *Ferula caspica* M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
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